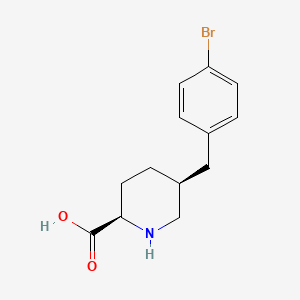
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid is a chiral compound that belongs to the class of pipecolinic acids It features a bromobenzyl group attached to the pipecolinic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and D-pipecolinic acid.
Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with D-pipecolinic acid in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pipecolinic acid backbone contributes to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S)-5-(4-Chloro-benzyl)-D-Pipecolinic acid
- (5S)-5-(4-Methyl-benzyl)-D-Pipecolinic acid
- (5S)-5-(4-Fluoro-benzyl)-D-Pipecolinic acid
Uniqueness
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity compared to its chloro, methyl, and fluoro analogs.
Eigenschaften
Molekularformel |
C13H16BrNO2 |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
(2R,5S)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17)/t10-,12+/m0/s1 |
InChI-Schlüssel |
MTQAUDJJLRLGLW-CMPLNLGQSA-N |
Isomerische SMILES |
C1C[C@@H](NC[C@@H]1CC2=CC=C(C=C2)Br)C(=O)O |
Kanonische SMILES |
C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




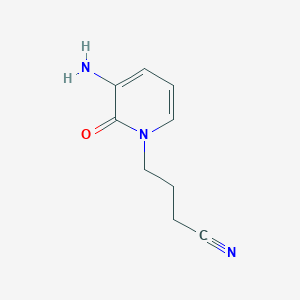
![3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B15240224.png)
![5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240231.png)
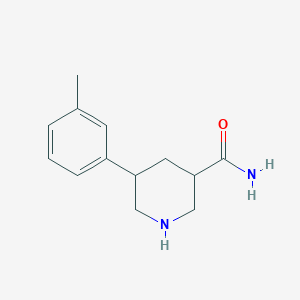

![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)
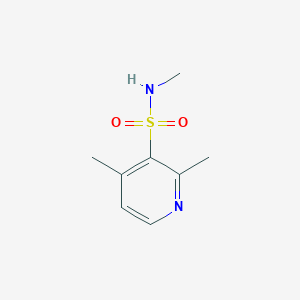
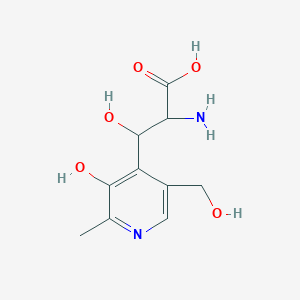

![1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole](/img/structure/B15240266.png)
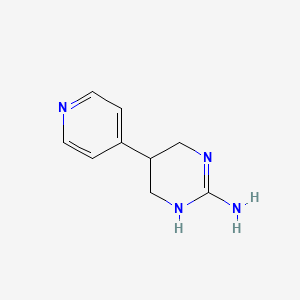
![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)
